molecular formula C21H22F2N6O3S B4624797 ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1006342-60-4

ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4624797
CAS No.: 1006342-60-4
M. Wt: 476.5 g/mol
InChI Key: GUECWMNDCGGLLH-UHFFFAOYSA-N
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Description

The compound ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1006342-60-4) is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with:

  • A pyridine ring containing cyano, difluoromethyl, and methyl groups at positions 3, 6, and 4, respectively, linked via a sulfanyl-methyl bridge.
  • A 1-ethyl-1H-pyrazole moiety at position 2.
  • An ethyl carboxylate ester at position 5 .

Pyrimidinones are known for diverse medicinal applications, including antimicrobial, antihypertensive, and anticancer activities .

Properties

IUPAC Name

ethyl 6-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O3S/c1-4-29-9-12(8-25-29)17-16(20(30)32-5-2)15(27-21(31)28-17)10-33-19-13(7-24)11(3)6-14(26-19)18(22)23/h6,8-9,17-18H,4-5,10H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECWMNDCGGLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901100408
Record name Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006342-60-4
Record name Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006342-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrimidine Derivatives

Compound A : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Differences: Replaces the pyridine-sulfanyl-methyl group with a 5-chloro-3-methylphenylpyrazole. Lacks difluoromethyl and cyano groups.
  • Implications: The chloro substituent may enhance electrophilicity but reduce metabolic stability compared to difluoromethyl. Demonstrated anti-tuberculosis activity in related pyrimidinones .
Compound B : Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1243021-30-8)
  • Key Differences :
    • Substitutes the oxo group at position 2 with thioxo.
    • Features diphenylpyrazole instead of ethyl pyrazole.
  • Implications :
    • Thioxo may increase electron delocalization, altering binding affinity.
    • Bulkier diphenyl groups could reduce solubility compared to the target compound .

Pyridine/Pyrazole Hybrids

Compound C : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)
  • Key Differences :
    • Pyrimidine lacks the tetrahydropyrimidine ring and carboxylate ester.
    • Contains ethylsulfonyl instead of sulfanyl-methyl-pyridine.
  • Implications :
    • Sulfonyl groups enhance polarity but may reduce membrane permeability.
    • Absence of the tetrahydropyrimidine ring could decrease conformational flexibility .
Compound D : Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
  • Key Differences: Pyranopyrazole fused ring system instead of pyrimidine. Amino and cyano groups at positions 5 and 4.
  • Implications: Pyrano-pyrazole hybrids are associated with antioxidant and antimicrobial activities. Reduced steric hindrance compared to the target compound .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound A Compound C
Core Structure Tetrahydropyrimidine Tetrahydropyrimidine Pyrimidine
Position 2 Substituent Oxo Oxo Ethylsulfonyl
Position 4 Substituent 1-Ethyl-1H-pyrazole 5-Chloro-3-methylphenylpyrazole 1-Ethyl-3-methylpyrazole
Electron Modifiers Cyano, difluoromethyl Chloro Difluoromethyl
Solubility (Inferred) Moderate (ethyl carboxylate) Low (chlorophenyl) Low (sulfonyl)

Biological Activity

The compound ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y501-3254) is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Molecular Formula

The molecular formula of Y501-3254 is C19H22F2N4O3S2C_{19}H_{22}F_{2}N_{4}O_{3}S_{2}, indicating a complex structure with multiple functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to Y501-3254 exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-pyrazoles have been shown to possess antibacterial activity against a variety of pathogens . The presence of the pyridine and pyrazole moieties in Y501-3254 suggests potential interactions with bacterial enzymes or receptors.

Anticancer Potential

Y501-3254 may also have anticancer properties. Studies on related compounds have demonstrated their ability to inhibit critical signaling pathways involved in cancer progression, such as the Aurora kinases and cyclin-dependent kinases (CDKs) . The structural features of Y501-3254 could allow it to target similar pathways, making it a candidate for further investigation in cancer therapy.

The mechanism of action for Y501-3254 likely involves binding to specific biological targets, including enzymes or receptors that modulate cellular processes. This interaction may lead to inhibition or activation of signaling pathways crucial for cell survival and proliferation.

Synthesis and Testing

A study focused on synthesizing various 5-amino-pyrazole derivatives highlighted the biological testing of these compounds against different bacterial strains . Compounds exhibiting strong inhibitory effects on bacterial growth were further analyzed for their structure-activity relationships (SAR). The findings suggest that modifications in the pyridine and pyrazole rings significantly impact antimicrobial efficacy.

Comparative Analysis

In a comparative analysis of thiazole and pyrimidine derivatives, researchers found that specific substitutions on the aromatic rings enhanced the biological activity of these compounds . Y501-3254's unique structure positions it within this context, suggesting that it may exhibit enhanced activity due to its multifaceted design.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial properties
AnticancerPotential to inhibit cancer cell proliferation
MechanismLikely involves enzyme/receptor interactions

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Activity
Y501-3254C19H22F2N4O3S2Antimicrobial, anticancer
5-Amino-PyrazoleVariesAntibacterial
Thiazole DerivativeVariesAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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